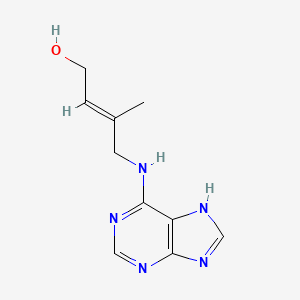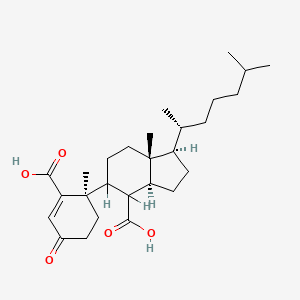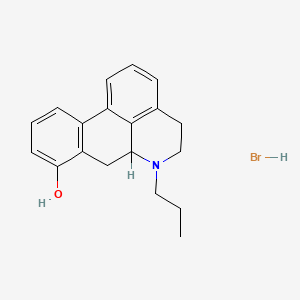
Bis(3,5-dibromosalicyl)fumarate
Vue d'ensemble
Description
Bis(3,5-dibromosalicyl)fumarate is a potent hemoglobin acylating agent . It cross-links beta chains of hemoglobin . This compound is used to study hemoglobin function in research models and may be used to develop treatments for sickle-cell anemia . It may exhibit anti-inflammatory, analgesic, and antipyretic activities .
Molecular Structure Analysis
The molecular weight of Bis(3,5-dibromosalicyl)fumarate is 671.87 . The linear formula is C18H8O8Br4 . More detailed structural characterization can be found in a study by Yu et al., where they used mass spectrometric-based techniques to identify the protein modifications effected by the crosslinking reaction with bis(3,5-dibromosalicyl)fumarate .Chemical Reactions Analysis
Bis(3,5-dibromosalicyl)fumarate is used to induce hemoglobin chain crosslinks at lysine residues . It has been used in studies involving hemoglobin function and sickle-cell anemia .Physical And Chemical Properties Analysis
Bis(3,5-dibromosalicyl)fumarate is a solid substance that is soluble in water .Applications De Recherche Scientifique
Hemoglobin Function Study
“Bis(3,5-dibromosalicyl)fumarate” is used to induce hemoglobin chain crosslinks at lysine residues . This compound is used to study hemoglobin function in research models .
Sickle-Cell Anemia Treatment Development
This compound may be used to develop treatments for sickle-cell anemia . Sickle-cell anemia is a severe hereditary form of anemia where a mutated form of hemoglobin distorts the red blood cells into a crescent shape at low oxygen levels.
Anti-Inflammatory Activities
“Bis(3,5-dibromosalicyl)fumarate” may exhibit anti-inflammatory activities . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.
Analgesic Activities
This compound may also exhibit analgesic activities . Analgesics are medicines that are used to relieve pain.
Antipyretic Activities
“Bis(3,5-dibromosalicyl)fumarate” may exhibit antipyretic activities . Antipyretics are substances that reduce fever.
Oxidation Study
The autoxidation of “Bis(3,5-dibromosalicyl)fumarate” alpha-alpha cross-linked hemoglobin has been studied . This could provide insights into the oxidative stress to endothelium .
Mécanisme D'action
Target of Action
The primary target of Bis(3,5-dibromosalicyl)fumarate is hemoglobin , specifically the beta chains of hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
Bis(3,5-dibromosalicyl)fumarate acts as a potent hemoglobin acylating agent . It cross-links the beta chains of hemoglobin , which can alter the protein’s function. This compound is also an acylating and anti-sickling agent , active both in vitro and in vivo .
Pharmacokinetics
It is known to be soluble in water , which could influence its bioavailability and distribution in the body. It is recommended to store the compound under desiccating conditions at -20°C .
Result of Action
The cross-linking of beta chains of hemoglobin by Bis(3,5-dibromosalicyl)fumarate could potentially alter the protein’s function, affecting the oxygen-carrying capacity of red blood cells. This compound is also known to exhibit anti-sickling properties , suggesting it could have therapeutic potential in conditions like sickle-cell anemia.
Action Environment
The action, efficacy, and stability of Bis(3,5-dibromosalicyl)fumarate could be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body. Additionally, storage conditions can impact its stability . More research is needed to fully understand how environmental factors influence the action of this compound.
Orientations Futures
Propriétés
IUPAC Name |
3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZBQWPDNWVYFR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201183 | |
| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dibromosalicyl)fumarate | |
CAS RN |
71337-53-6 | |
| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71337-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,5-dibromosalicyl)fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071337536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(3,5-DIBROMOSALICYL)FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E07K30TXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



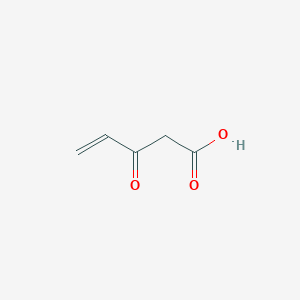
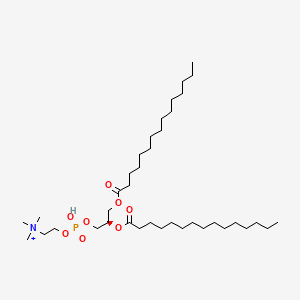
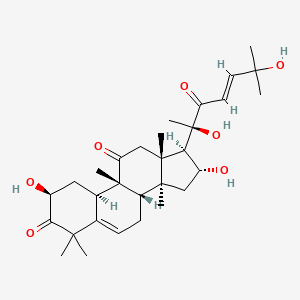


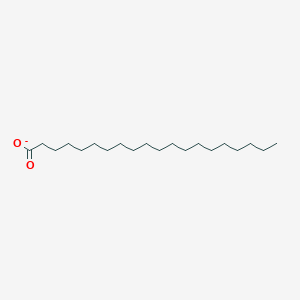
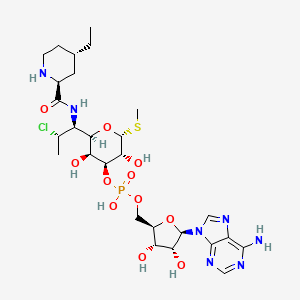
![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)

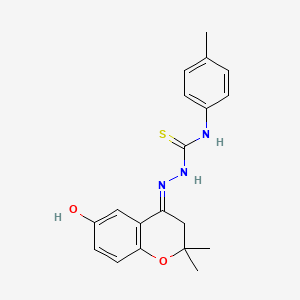
![2-Benzylidenecycloheptanone O-[2-(diisopropylamino)ethyl]oxime](/img/structure/B1238698.png)
